Voxergolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

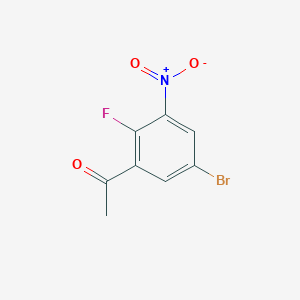

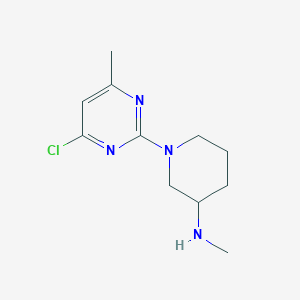

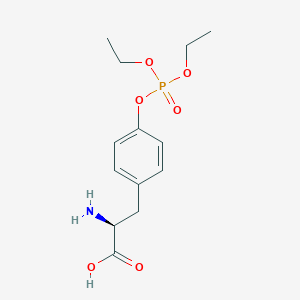

Voxergolide is a small molecule drug that acts as a dopamine D2 receptor agonist. It was initially developed by Aventis SA for the treatment of nervous system diseases and other conditions, including major depressive disorder and Alzheimer’s disease . The compound has the molecular formula C16H20N2OS and is known by its chemical name RU 41656 .

Métodos De Preparación

The synthetic routes and reaction conditions for Voxergolide are not extensively documented in publicly available sources. it is known that the compound is synthesized through organic chemical reactions involving the formation of its heterocyclic structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Análisis De Reacciones Químicas

Voxergolide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of sulfoxides or sulfones, while reduction could yield secondary amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: As a dopamine D2 receptor agonist, Voxergolide is used in research to study the effects of dopamine on various biochemical pathways.

Biology: The compound is used to investigate the role of dopamine in neurological processes and disorders.

Medicine: this compound has been explored as a potential treatment for major depressive disorder and Alzheimer’s disease.

Industry: While not widely used in industrial applications, this compound’s role as a dopamine agonist makes it a valuable tool in pharmaceutical research and development.

Mecanismo De Acción

Voxergolide exerts its effects by binding to and activating dopamine D2 receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces the levels of cyclic AMP (cAMP) within the cell . This reduction in cAMP levels affects various signaling pathways and ultimately influences neurotransmitter release and neuronal activity.

Comparación Con Compuestos Similares

Voxergolide can be compared to other dopamine D2 receptor agonists, such as:

Pergolide: Another dopamine D2 receptor agonist used in the treatment of Parkinson’s disease.

Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome. Pramipexole has a different side effect profile compared to this compound.

Ropinirole: Another dopamine agonist used for similar indications as Pramipexole. Ropinirole has a longer half-life compared to this compound.

This compound’s uniqueness lies in its specific binding affinity and efficacy at the dopamine D2 receptor, which may offer distinct therapeutic benefits and side effect profiles compared to other similar compounds.

Propiedades

Número CAS |

89651-00-3 |

|---|---|

Fórmula molecular |

C16H20N2OS |

Peso molecular |

288.4 g/mol |

Nombre IUPAC |

(2R,4R,7R)-6-methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |

InChI |

InChI=1S/C16H20N2OS/c1-18-8-11(9-20-2)19-16-12-4-3-5-13-15(12)10(7-17-13)6-14(16)18/h3-5,7,11,14,16-17H,6,8-9H2,1-2H3/t11-,14-,16-/m1/s1 |

Clave InChI |

GYUHVILBXXBZDS-DJSGYFEHSA-N |

SMILES isomérico |

CN1C[C@@H](O[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC |

SMILES canónico |

CN1CC(OC2C1CC3=CNC4=CC=CC2=C34)CSC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)

![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)

![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)